1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Overview
Description
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” is a brominated pyridine derivative . It has a molecular weight of 216.08 and is stored at 4°C. It is an oil in its physical form .
Molecular Structure Analysis
The InChI code for “1-(6-Bromopyridin-3-yl)propan-1-ol” is1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3
. This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model. Physical and Chemical Properties Analysis
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” has a molecular weight of 216.08 . It is an oil in its physical form and is stored at 4°C .Scientific Research Applications
Synthesis and Structural Analysis
Lithium and Potassium Amides of Aminopyridines : A study by Scott et al. (2004) detailed the synthesis of monoarylated bromopyridines through a reaction involving 1-bromo-2,4,6-diisopropylbenzene and 2,6-dibromopyridine. This process leads to the formation of lithium aminopyridinate, a crystalline material with potential applications in organic synthesis (Scott, Schareina, Tok, & Kempe, 2004).
Facile Method for Synthesizing N-polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) presented a method involving 4-dimethylaminopyridine treated with CF2Br2 and BrCF2CF2Br, leading to the formation of pyridinium bromides. This method has implications for the synthesis of complex organic compounds (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Arylation of Adamantanamines : Averin et al. (2013) conducted a study on palladium-catalyzed arylation of amines in the adamantane series with 3-bromopyridine, leading to the formation of N-(pyridin-3-yl)-substituted amines. This research highlights a key application in the synthesis of adamantine derivatives (Averin, Baranova, Abel, Kovalev, Buryak, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2013).
Pharmaceutical Applications
Synthesis of Novel Palladacycles : Elgazwy et al. (2013) explored the synthesis of palladacycle compounds with potential as antitumoral agents and inhibitors of cathepsin B activity. This study highlights the role of bromopyridine derivatives in developing new pharmacological agents (Elgazwy, Shehata, Zaki, Solima, & Elbakkry, 2013).
Activity Against Trypanosoma cruzi : Pereira et al. (1998) investigated the efficacy of propenamine derivatives, including bromopyridine-linked compounds, against Trypanosoma cruzi. This study provides insights into the potential therapeutic applications of these compounds in treating infections (Pereira, de Castro, & Durán, 1998).
Chemical Properties and Interactions
- Halogen Bonding and N-Arylation Interplay : Baykov et al. (2021) studied the interaction between haloarenenitriles and azines, demonstrating how steric and electronic effects influence the formation of N-arylation products. This research offers insights into the chemical behavior of bromopyridines in complex reactions (Baykov, Geyl, Ivanov, Gomila, Frontera, & Kukushkin, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOXUPLGJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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